[1,2,4]Triazolo[3,4-a][2,6]naphthyridine
Description
General Overview of Fused Heterocyclic Systems in Chemical Research
Fused heterocyclic systems are complex molecular architectures composed of two or more rings that share at least one common atom, where at least one ring contains an atom other than carbon (a heteroatom), such as nitrogen, oxygen, or sulfur. These structures are of paramount importance in organic and medicinal chemistry due to their unique chemical properties and diverse biological activities. The fusion of multiple rings creates rigid structures with specific three-dimensional shapes, which can facilitate precise interactions with biological targets like enzymes and receptors.
The presence of multiple heteroatoms within the fused framework introduces a variety of functionalization possibilities, making them versatile scaffolds in synthetic chemistry. The synthesis of these compounds often involves multi-step reactions or elegant cyclization processes. Researchers continually develop new synthetic methods to create novel fused heterocyclic compounds with improved properties and activities, finding applications in pharmaceuticals, materials science, and supramolecular chemistry.
The Significance of Triazole- and Naphthyridine-Containing Scaffolds in Synthetic Organic Chemistry
The researchgate.netTriazolo[3,4-a] researchgate.netresearchgate.netnaphthyridine core is constructed from two significant heterocyclic scaffolds: 1,2,4-triazole (B32235) and 2,6-naphthyridine (B1209661). Each contributes unique properties to the final fused system.
Naphthyridine: Naphthyridines are bicyclic heterocyclic compounds consisting of two fused pyridine (B92270) rings. They exist as several structural isomers depending on the position of the nitrogen atoms. The naphthyridine framework is a key component in many compounds investigated as potential anticancer, antimicrobial, and anti-inflammatory agents. nih.gov Specifically, the 2,6-naphthyridine core is a known alkaloid structure, with 4-Methyl-2,6-naphthyridine having been isolated from the plant Antirrhinum majus. mdpi.com The versatility of the naphthyridine scaffold allows for chemical modifications that can enhance cytotoxic activity and other biological effects. nih.gov
The fusion of these two scaffolds into a single molecule creates a novel chemical entity with a unique electronic distribution and steric profile, offering new avenues for research and application.
Historical Context of Triazolo[3,4-a]naphthyridine Development
The development of fused triazole systems is a significant area within heterocyclic chemistry. The synthesis of such compounds is typically achieved in one of two ways: by functionalizing an existing 1,2,4-triazole ring to build a second ring onto it, or, more commonly, by starting with a suitable α-hydrazino heterocycle (like a hydrazinonaphthyridine) and constructing the triazole ring onto it through cyclization.
While extensive research has been dedicated to various isomers of triazolonaphthyridine, particularly those based on the 1,8-naphthyridine (B1210474) scaffold, the specific historical development of the researchgate.netTriazolo[3,4-a] researchgate.netresearchgate.netnaphthyridine ring system is not as extensively documented in available literature. Much of the synthetic focus has been on isomers whose precursors are more readily accessible or have shown early promise in biological screenings. The synthesis of related fused 1,2,4-triazoles often employs methods like oxidative cyclization, which can be mediated by various reagents and conditions, including microwave irradiation to improve efficiency. organic-chemistry.org
Scope and Objectives of Academic Research on Triazolo[3,4-a]naphthyridine
Academic research into fused triazole heterocycles is largely driven by the search for new therapeutic agents. The broad spectrum of biological properties exhibited by this class of compounds makes them attractive targets for drug discovery programs.
The primary objectives of research on triazolonaphthyridine systems and their analogues include:
Synthesis of Novel Derivatives: Developing efficient and environmentally benign synthetic methodologies to create libraries of new compounds. This includes the use of solvent-free conditions and microwave assistance to improve reaction times and yields.
Biological Evaluation: Screening these novel compounds for a wide range of biological activities. Given the known properties of the parent scaffolds, research often focuses on antimicrobial and anticancer applications. nih.gov
Structure-Activity Relationship (SAR) Studies: Investigating how different substituents on the fused ring system affect its biological activity. This helps in designing more potent and selective compounds.
While literature on the specific [1,2,4]Triazolo[3,4-a][2,6]naphthyridine core is limited, research on closely related structures provides insight into its potential. For instance, a study on Benzo[h] researchgate.nettriazolo[3,4-a] researchgate.netresearchgate.netnaphthyridine derivatives highlights the investigation of this specific scaffold for antimicrobial activity, confirming that this ring system is a subject of contemporary chemical research. researchgate.net This suggests that the scope of academic inquiry for this scaffold is aligned with the broader goals of discovering new bioactive agents.
Data Tables
Table 1: Overview of Constituent Heterocyclic Scaffolds
| Scaffold | Ring Type | Key Features | Common Applications in Research |
|---|---|---|---|
| 1,2,4-Triazole | 5-membered aromatic | Contains 3 nitrogen atoms; stable; hydrogen bonding capability. | Antifungal agents, anticancer drugs, herbicides. |
| 2,6-Naphthyridine | Fused bicyclic (2 pyridine rings) | Nitrogen-containing aromatic system; structural rigidity. | Natural product chemistry, potential anticancer and antimicrobial agents. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6N4 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
[1,2,4]triazolo[3,4-a][2,6]naphthyridine |
InChI |
InChI=1S/C9H6N4/c1-3-10-5-7-2-4-13-6-11-12-9(13)8(1)7/h1-6H |
InChI Key |
ZCVDJMVLHBQMHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C3=NN=CN3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies Fortriazolo 3,4 a Naphthyridine and Its Derivatives
Precursor Synthesis and Building Block Strategies
The foundational step for the synthesis of urfu.ruTriazolo[3,4-a] researchgate.netnaphthyridine would be the acquisition of a suitably substituted 2,6-naphthyridine (B1209661) ring system, which is then converted into a 2-hydrazino-2,6-naphthyridine precursor.
A plausible synthetic route to the 2,6-naphthyridine core itself has been documented, starting from 4-cyano-3-pyridylacetonitrile. This involves a cyclization reaction to form a bromo-substituted naphthyridine, which can then be converted to a dihydrazino derivative. While this provides a route to a hydrazinated 2,6-naphthyridine, for the specific synthesis of the target compound, a mono-hydrazino derivative at the 2-position is required. The selective synthesis of 2-hydrazino-2,6-naphthyridine is a critical, yet currently undocumented, step.
Hypothetically, the synthesis of this key precursor could be envisioned through the nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of the 2,6-naphthyridine ring with hydrazine (B178648) hydrate.
Classical Annulation and Cyclization Reactions
Once the 2-hydrazino-2,6-naphthyridine precursor is obtained, several classical methods could be employed to construct the fused triazole ring.
Condensation-Based Approaches
A common and straightforward method for the formation of a fused 1,2,4-triazole (B32235) ring is the condensation of a hydrazino-heterocycle with a one-carbon synthon. Various reagents can serve this purpose, leading to the formation of the triazole ring through a cyclocondensation reaction. Examples of such reagents include:
Formic acid: Direct condensation with formic acid would be a primary choice.
Orthoesters: Triethyl orthoformate, in the presence of an acid catalyst, is another widely used reagent for this transformation.
Acyl chlorides and anhydrides: Reaction with acyl chlorides or anhydrides would first form an N-acylhydrazino intermediate, which could then be cyclized under thermal or acidic conditions.
Intramolecular Cyclization Reactions
Another established strategy involves the conversion of the hydrazino group into a hydrazone, followed by an intramolecular cyclization. This typically involves reacting the 2-hydrazino-2,6-naphthyridine with an aldehyde or ketone to form the corresponding 2,6-naphthyridin-2-yl)hydrazone. Subsequent oxidative cyclization of this hydrazone would yield the desired triazolo-fused system. Various oxidizing agents have been employed for this type of transformation in related heterocyclic systems, including:
Iron(III) chloride
Chloramine-T
Nitrous acid
Multi-component Reactions for Core Scaffold Assembly
While multi-component reactions (MCRs) are a powerful tool for the rapid assembly of complex molecules, their application to the direct synthesis of the urfu.ruTriazolo[3,4-a] researchgate.netnaphthyridine core has not been reported. In principle, a carefully designed MCR could potentially bring together the necessary components to form the fused ring system in a single step, but this remains a hypothetical approach for this specific scaffold.
Modern Synthetic Transformations
Modern synthetic methods, particularly those involving transition-metal catalysis, offer elegant and efficient pathways for the formation of heterocyclic rings.
Transition Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have been successfully used for the synthesis of related fused triazole systems. A notable example is the palladium-catalyzed addition of hydrazides to a halo-heterocycle, followed by dehydration to form the triazole ring. Applying this to the target molecule would involve the reaction of a 2-halo-2,6-naphthyridine with a suitable hydrazide in the presence of a palladium catalyst. This would be followed by an acid-catalyzed dehydration to effect the final cyclization. This approach offers the advantage of building the triazole ring with a pre-installed substituent derived from the hydrazide.
Organocatalysis in Triazolo[3,4-a]naphthyridine Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a key area of green chemistry. However, the application of organocatalysis specifically for the synthesis of the fused arkat-usa.orgd-nb.infoTriazolo[3,4-a]naphthyridine ring system is a developing field with limited direct examples in published literature.
The primary route to the fused triazole ring involves the cyclization of a hydrazino-naphthyridine precursor. Organocatalysis could potentially be applied in two main ways:
Synthesis of the Naphthyridine Core: Organocatalysts can be employed in the construction of the initial naphthyridine ring before its fusion with the triazole.
Final Cyclization Step: An organocatalyst could mediate the final intramolecular cyclization of the hydrazone intermediate to form the triazole ring. This is a less explored avenue compared to traditional oxidative cyclization methods.
While specific examples for the target scaffold are scarce, the principles of organocatalytic [3+2] cycloadditions for forming 1,2,3-triazoles are well-established. nih.gov These reactions, often mediated by enolates or other reactive intermediates generated by organocatalysts, demonstrate the potential of metal-free approaches for constructing triazole rings. nih.gov The adaptation of such methods to the intramolecular cyclization required for the arkat-usa.orgd-nb.infotriazolo[3,4-a]naphthyridine system remains an area for future research.
Microwave-Assisted and Ultrasonic Synthesis Techniques
Modern energy sources like microwave irradiation and ultrasound have been effectively utilized to enhance the synthesis of fused heterocyclic systems, offering advantages such as reduced reaction times, improved yields, and cleaner reaction profiles.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has become a popular and efficient technique for preparing fused 1,2,4-triazole systems. lookchem.com The typical synthetic strategy involves the oxidative cyclization of a suitable aryl aldehyde naphthyridin-2-ylhydrazone.
For the closely related 9-aryl-6-(3-fluorophenyl)-1,2,4-triazolo[4,3-a] vu.ltnaphthyridines, a solvent-free synthesis using ferric chloride (FeCl₃·6H₂O) under microwave irradiation has been reported to be highly efficient. This method provides excellent yields and high purity, demonstrating the significant rate enhancement provided by microwave heating. Similarly, nitrous acid (generated in situ from NaNO₂/CH₃COOH) has been used as an effective oxidizing agent for this cyclization under microwave conditions, resulting in high yields within minutes and often yielding products pure enough to not require further purification. Another efficient oxidant used in microwave-assisted synthesis is Chloramine-T. researchgate.net
These protocols highlight a general and effective microwave-assisted approach that is likely applicable to the synthesis of arkat-usa.orgd-nb.infoTriazolo[3,4-a] arkat-usa.orgnih.govnaphthyridine derivatives, as shown in the table below summarizing conditions for the vu.lt-isomer.
| Oxidizing Agent | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| FeCl₃·6H₂O | Solvent-free, 400 W | 3.5 - 5 min | 88 - 94% | |
| Nitrous Acid (NaNO₂/AcOH) | Acetic Acid, 450 W | 2.5 - 4 min | 82 - 90% | |
| Chloramine-T | Methanol | Not specified | High yields | researchgate.net |
Ultrasonic Synthesis: Ultrasonic irradiation promotes chemical reactions through acoustic cavitation, creating localized high-pressure and high-temperature zones that can accelerate reaction rates. While specific applications to the arkat-usa.orgd-nb.infoTriazolo[3,4-a]naphthyridine system are not widely reported, ultrasound has been successfully used for synthesizing other triazole-fused heterocycles. For instance, the synthesis of novel pyrazole, oxadiazole, thiadiazole, and triazole derivatives incorporated into a 1,8-naphthyridine (B1210474) core showed improved rates and yields under ultrasonic irradiation compared to classical heating methods. researchgate.net This suggests that ultrasonication is a viable and advantageous green chemistry approach for the synthesis of the target compound family. nih.gov
Photochemical Approaches to Triazolo[3,4-a]naphthyridine Ring Systems
Photochemical methods offer unique pathways for the formation of heterocyclic rings by accessing excited states of molecules. The application of photochemical reactions for the direct synthesis of the fused arkat-usa.orgd-nb.infoTriazolo[3,4-a]naphthyridine system is not yet well-documented.
However, general photochemical methods for the synthesis of 1,2,4-triazoles have been developed. One such approach involves the reaction of acceptor-only diazoalkanes with azodicarboxylates. rsc.orgresearchgate.net Photoexcitation of the azodicarboxylate generates a triplet species that reacts with the diazoalkane to form an azomethine ylide, which then undergoes a dipolar cycloaddition with a nitrile to yield the 1,2,4-triazole ring. rsc.orgresearchgate.net While this is a multicomponent reaction for constructing a standalone triazole, the principles could potentially be adapted for an intramolecular cyclization to form a fused system.
Separately, related isomers like arkat-usa.orgrsc.orgtriazolo[4,5-h] nih.govnaphthyridines have been synthesized and investigated for their photocytotoxic activity, where they act as photosensitizing agents upon irradiation. nih.gov This highlights the photochemical relevance of the broader triazolo-naphthyridine scaffold, though it does not describe a synthetic photochemical route.
Regioselectivity and Stereoselectivity in Triazolo[3,4-a]naphthyridine Formation
Regioselectivity: The formation of the arkat-usa.orgd-nb.infotriazolo[3,4-a] fused system is an example of a regioselective reaction. The conventional and most frequently employed method for ensuring the correct regiochemistry involves starting from a suitable α-hydrazino heterocycle—in this case, a 2-hydrazino-2,6-naphthyridine. The subsequent intramolecular cyclization onto the N-1 atom of the naphthyridine ring leads specifically to the [3,4-a] fusion.
This strategy effectively blocks other potential cyclization pathways, thereby ensuring the formation of a single regioisomer. The synthesis of various fused 1,2,4-triazoles relies on this precursor-directed approach to control the regiochemical outcome. frontiersin.org Alternative fusions, such as a [5,1-b] system, would require starting with a different isomer of the hydrazino-naphthyridine precursor.
Stereoselectivity: Stereoselectivity becomes a consideration when one or more chiral centers are present in the molecule, either on the core heterocyclic system or on its substituents. In the synthesis of the arkat-usa.orgd-nb.infoTriazolo[3,4-a]naphthyridine scaffold itself, if the starting naphthyridine or the precursors for the triazole ring contain stereocenters, their configuration must be controlled or retained throughout the synthetic sequence.
Currently, the literature on arkat-usa.orgd-nb.infoTriazolo[3,4-a] arkat-usa.orgnih.govnaphthyridine does not extensively cover stereoselective syntheses. However, in related heterocyclic chemistry, stereocontrol is a critical aspect, and methods such as using chiral catalysts or chiral auxiliaries could be applied to introduce stereocenters with high selectivity if required for specific target derivatives.
Purification and Isolation Protocols for Synthesized Compounds
The final stage of any synthetic procedure is the purification and isolation of the target compound to a high degree of purity. For arkat-usa.orgd-nb.infoTriazolo[3,4-a]naphthyridine derivatives and their analogs, standard laboratory techniques are employed.
The progress of the synthesis is typically monitored by Thin-Layer Chromatography (TLC) using silica (B1680970) gel plates to determine the point of reaction completion and to assess the purity of the crude product.
Common purification methods reported for related triazolo-naphthyridine systems include:
Recrystallization: This is the most common method for purifying solid products. The crude product is dissolved in a hot solvent and allowed to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the mother liquor. Solvents such as methanol, ethanol, and dimethylformamide (DMF) are frequently used.
Column Chromatography: For mixtures that are difficult to separate by recrystallization, flash column chromatography using silica gel is a standard procedure. A suitable solvent system (eluent) is chosen to separate the components of the mixture based on their differential adsorption to the stationary phase. nih.gov
Reaction Mechanisms and Pathways in the Synthesis Oftriazolo 3,4 a Naphthyridine
Detailed Mechanistic Investigations of Key Annulation Steps
The crucial step in the synthesis is the annulation, or ring-forming reaction, that creates the triazole moiety. A widely employed method is the reaction of the hydrazino-naphthyridine intermediate with reagents like formic acid, orthoesters, or other one-carbon electrophiles.
For instance, when using formic acid, the proposed mechanism initiates with the nucleophilic attack of the terminal nitrogen of the hydrazino group on the carbonyl carbon of formic acid. This is followed by a dehydration step to yield an N-formylhydrazino intermediate. The subsequent key annulation step involves an intramolecular cyclization. The nitrogen atom of the naphthyridine ring acts as a nucleophile, attacking the formyl carbon. This is followed by another dehydration step, which leads to the aromatization of the newly formed triazole ring, yielding the final researchgate.netrsc.orgisres.orgTriazolo[3,4-a] rsc.orgrsc.orgnaphthyridine product.
An alternative pathway involves the reaction of the hydrazino-naphthyridine with an aldehyde to form a hydrazone. Oxidative cyclization of this hydrazone, using an appropriate oxidizing agent, can also lead to the formation of the fused triazole ring system.
It is important to note that in the closely related researchgate.netrsc.orgisres.orgtriazolo[3,4-a] rsc.orgstackexchange.comnaphthyridine series, the synthesis has been achieved from a corresponding 1-hydrazino-2,7-naphthyridine precursor. researchgate.net This suggests that the synthetic strategy is viable for different naphthyridine isomers. Furthermore, a phenomenon known as the Dimroth rearrangement has been observed in these systems, where the triazole ring opens and re-closes to form a different, often more thermodynamically stable, isomeric product (e.g., a researchgate.netrsc.orgisres.orgtriazolo[5,1-a] rsc.orgstackexchange.comnaphthyridine). researchgate.net This rearrangement is typically facilitated by acidic or basic conditions and involves the interconversion of endocyclic and exocyclic nitrogen atoms. wikipedia.orgbenthamscience.com While not a direct step in the initial synthesis, the possibility of such rearrangements under certain reaction conditions is a key mechanistic consideration.
Identification and Characterization of Reaction Intermediates
The primary intermediate in the synthesis of researchgate.netrsc.orgisres.orgTriazolo[3,4-a] rsc.orgrsc.orgnaphthyridine is the 1-hydrazino-2,6-naphthyridine . This precursor is typically synthesized and can be isolated before proceeding to the cyclization step. Its structure can be confirmed using standard spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry.
During the cyclization process, other transient intermediates are formed. For example, in the reaction with formic acid, the N-formyl-N'-(2,6-naphthyridin-1-yl)hydrazine is a key intermediate prior to the final ring closure. In the case of oxidative cyclization of a hydrazone, the hydrazone itself is a stable and characterizable intermediate. The subsequent intermediates in the oxidative pathway are often more reactive and may not be easily isolated.
The table below summarizes the key intermediates and the techniques that can be used for their characterization.
| Intermediate Compound | Plausible Synthetic Route | Characterization Techniques |
| 1-Hydrazino-2,6-naphthyridine | Nucleophilic substitution of a 1-halo-2,6-naphthyridine with hydrazine (B178648) | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |
| N-Formyl-N'-(2,6-naphthyridin-1-yl)hydrazine | Reaction of 1-hydrazino-2,6-naphthyridine with formic acid | Can be observed in situ by NMR spectroscopy |
| Aryl aldehyde (2,6-naphthyridin-1-yl)hydrazone | Condensation of 1-hydrazino-2,6-naphthyridine with an aryl aldehyde | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |
Kinetic and Thermodynamic Studies of Reaction Progress
Kinetic Control: At lower reaction temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will be the major product. This product is formed via the reaction pathway with the lowest activation energy. libretexts.orgwikipedia.orgyoutube.com
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing equilibrium to be established. Under these conditions, the most stable product (the thermodynamic product) will be the major product, regardless of the activation energy required for its formation. libretexts.orgwikipedia.orgyoutube.com
In the context of fused triazole synthesis, different isomers can be formed. For instance, the initially formed researchgate.netrsc.orgisres.orgtriazolo[3,4-a] isomer might be the kinetic product, while a rearranged isomer, such as a researchgate.netrsc.orgisres.orgtriazolo[5,1-a] system formed via a Dimroth rearrangement, could be the more thermodynamically stable product. The choice of reaction conditions can therefore be crucial in determining the final isomeric composition of the product mixture.
The table below outlines how reaction conditions can influence the product distribution based on general principles of kinetic and thermodynamic control.
| Reaction Condition | Favored Product Type | Rationale |
| Low Temperature | Kinetic Product | The reaction is likely irreversible, and the product formed via the lowest energy barrier predominates. |
| Short Reaction Time | Kinetic Product | The reaction is stopped before equilibrium can be established. |
| High Temperature | Thermodynamic Product | Sufficient energy is available to overcome higher activation barriers and to allow for the reversal of less stable products, leading to an equilibrium mixture favoring the most stable product. |
| Long Reaction Time | Thermodynamic Product | Allows the reaction to reach equilibrium. |
Influence of Catalysts and Reaction Conditions on Mechanistic Outcomes
Catalysts can significantly influence the mechanism, rate, and selectivity of the synthesis of fused triazole systems.
Acid Catalysis: In cyclization reactions involving dehydration, such as the reaction with formic acid, an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) is often employed. The acid protonates the hydroxyl group of the intermediate, converting it into a better leaving group (water), thereby facilitating the intramolecular cyclization and subsequent aromatization.
Base Catalysis: In reactions involving deprotonation steps, a base may be used. For example, in the Dimroth rearrangement, a base can facilitate the initial ring-opening by abstracting a proton. benthamscience.com
Oxidizing Agents: For syntheses proceeding via oxidative cyclization of a hydrazone, the choice of oxidizing agent (e.g., iron(III) chloride, chloramine-T, manganese dioxide) is critical. The mechanism of oxidation will vary depending on the agent used, but generally involves the removal of two hydrogen atoms to form the N-N and C-N bonds of the triazole ring.
Lewis Acids: Lewis acids can also be employed as catalysts. For example, iron(III) chloride (FeCl₃) can act as a Lewis acid to activate substrates and facilitate cyclization. rsc.org
Reaction conditions such as temperature and solvent also play a pivotal role. As discussed previously, temperature can dictate whether the reaction is under kinetic or thermodynamic control. The choice of solvent can influence reaction rates and the solubility of reactants and intermediates. Microwave irradiation has also been successfully used in the synthesis of related triazolonaphthyridines to accelerate reaction rates and improve yields, often under solvent-free conditions.
Computational Mechanistic Elucidation ofresearchgate.netrsc.orgisres.orgTriazolo[3,4-a]rsc.orgrsc.orgnaphthyridine Formation
While specific computational studies on the formation of researchgate.netrsc.orgisres.orgTriazolo[3,4-a] rsc.orgrsc.orgnaphthyridine have not been reported, computational chemistry provides powerful tools for elucidating reaction mechanisms in related heterocyclic systems. Density Functional Theory (DFT) calculations are commonly used to:
Map Potential Energy Surfaces: To identify the structures and energies of reactants, transition states, and intermediates along a proposed reaction pathway.
Calculate Activation Energies: To predict which reaction pathways are kinetically favored.
Determine Reaction Thermodynamics: To predict the relative stabilities of products and intermediates.
Investigate Catalyst-Substrate Interactions: To understand how a catalyst influences the reaction mechanism.
For the synthesis of researchgate.netrsc.orgisres.orgTriazolo[3,4-a] rsc.orgrsc.orgnaphthyridine, computational studies could be used to compare the energy barriers for different annulation pathways, to investigate the mechanism of the Dimroth rearrangement in this specific system, and to predict the relative stabilities of the possible isomeric products. Such studies would provide valuable insights to complement experimental investigations and to optimize synthetic strategies. For example, computational studies have been used to investigate the annulation of triazoles with other heterocycles and to study the catalytic activities of triazole derivatives. rsc.orgresearchgate.net
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation Oftriazolo 3,4 a Naphthyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-Dimensional (1D) NMR (¹H, ¹³C) for Backbone Assignments
One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for assigning the core structure ofTriazolo[3,4-a]naphthyridine.
¹H NMR: This technique would reveal the number of distinct proton environments, their chemical shifts (δ) in ppm, their integration (relative number of protons), and their spin-spin coupling patterns (multiplicity). These data would help to identify the protons on the naphthyridine and triazole rings.
¹³C NMR: This experiment would identify the number of unique carbon atoms in the molecule and their chemical shifts. The positions of the signals would indicate the type of carbon (e.g., aromatic, aliphatic, part of a heterocycle), providing a carbon fingerprint of the molecule.
Hypothetical ¹H and ¹³C NMR Data forTriazolo[3,4-a]naphthyridine (Note: This table is for illustrative purposes only, as no experimental data was found.)
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | ~145-155 |
| C3 | ~8.0-8.5 (s) | ~130-140 |
| C4a | - | ~125-135 |
| C5 | ~7.5-8.0 (d) | ~115-125 |
| C6 | ~7.0-7.5 (d) | ~120-130 |
| C7 | ~8.5-9.0 (d) | ~140-150 |
| C9 | ~7.8-8.3 (d) | ~110-120 |
| C10 | ~8.8-9.3 (s) | ~145-155 |
| C10b | - | ~140-150 |
Two-Dimensional (2D) NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms, helping to trace out the proton connectivity within the ring systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish direct, one-bond correlations between protons and the carbon atoms they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule and confirming the fusion of the triazole and naphthyridine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is vital for determining the stereochemistry and conformation of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. ForTriazolo[3,4-a]naphthyridine (C₁₀H₆N₄), the expected exact mass would be calculated and compared to the experimental value.
Hypothetical HRMS Data forTriazolo[3,4-a]naphthyridine (Note: This table is for illustrative purposes only, as no experimental data was found.)
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₆N₄ |
| Calculated Exact Mass ([M+H]⁺) | 183.0665 |
| Observed Mass ([M+H]⁺) | Not Available |
| Mass Error (ppm) | Not Available |
X-Ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal ofTriazolo[3,4-a]naphthyridine could be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as crystal packing and hydrogen bonding. This would offer an unambiguous confirmation of the connectivity and stereochemistry of the fused ring system.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule.
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum would show characteristic absorption bands for C-H, C=N, and C=C bonds within the aromatic and heterocyclic rings.
Raman Spectroscopy: This method relies on the inelastic scattering of monochromatic light. It is often complementary to FT-IR, as some vibrational modes that are weak in FT-IR may be strong in Raman, and vice versa.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophoric Characterization
Electronic spectroscopy provides insights into the electronic structure and chromophoric properties of a molecule.
UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy levels. The UV-Vis spectrum ofTriazolo[3,4-a]naphthyridine would be expected to show characteristic absorption bands related to its extended π-conjugated system.
Fluorescence Spectroscopy: This method involves exciting a molecule at a specific wavelength and measuring the emitted light at a longer wavelength. This would provide information on the molecule's potential as a fluorophore, including its emission maximum and quantum yield.
Elemental Microanalysis for Purity and Composition Validation
Elemental microanalysis is a cornerstone analytical technique in synthetic chemistry, providing fundamental validation of a newly synthesized compound's elemental composition and purity. This method, often referred to as combustion analysis, quantitatively determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and occasionally other elements like sulfur (S). For the structural elucidation of heterocyclic systems such as researchgate.netnih.govthesciencein.orgTriazolo[3,4-a] nih.govmdpi.comnaphthyridine and its derivatives, elemental analysis serves as a crucial checkpoint, confirming that the empirical formula of the synthesized product matches its proposed molecular formula.
The principle of this technique involves the complete combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are meticulously collected and measured. From the masses of these products, the original mass percentages of C, H, and N in the sample are calculated.
These experimentally determined values are then compared against the theoretical percentages calculated from the compound's proposed molecular formula. A close correlation between the "found" and "calculated" values, typically within a margin of ±0.4%, is considered strong evidence for the compound's high purity and correct elemental composition. This agreement supports the proposed structure and complements data obtained from spectroscopic methods like NMR and mass spectrometry.
In the synthesis and characterization of novel fused triazole heterocyclic systems, elemental analysis is routinely reported as a final confirmation of the target structure. Research findings for various compounds with cores related to triazolonaphthyridine consistently include this validation step.
For instance, in the characterization of a series of novel triazole derivatives, the experimentally found percentages for C, H, and N align closely with the calculated values, confirming their composition. nih.gov Similarly, the analysis of a substituted researchgate.netnih.govthesciencein.orgtriazolo[4,3-a]pyridine derivative showed a strong congruence between the expected and observed elemental ratios, thereby validating its structure and purity. mdpi.com
The following tables present research data from the analysis of several complex heterocyclic compounds, illustrating the application of this technique.
Table 1: Elemental Analysis Data for Representative Fused Heterocyclic Compounds
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
| 5-[5-(1-Methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-3-yl]-4-[(4-nitro-benzylidene)-amino]-2,4-dihydro- researchgate.netnih.govthesciencein.orgtriazole-3-thione | C₂₃H₁₈N₈O₂S | C | 58.66 | 58.57 | nih.gov |
| H | 3.83 | 3.80 | nih.gov | ||
| N | 23.80 | 23.73 | nih.gov | ||
| 8-chloro-3-((3-chlorobenzyl)thio)- researchgate.netnih.govthesciencein.orgtriazolo[4,3-a]pyridine | C₁₃H₉Cl₂N₃S | C | 50.33 | 50.25 | mdpi.com |
| H | 2.92 | 3.17 | mdpi.com | ||
| N | 13.55 | 13.65 | mdpi.com | ||
| 3-(Pyrrol-1-yl)-1,2,4-triazino[5,6-b]indol-8-amine | C₁₃H₁₂N₆ | C | 61.89 | 61.55 | mdpi.com |
| H | 4.79 | 4.82 | mdpi.com | ||
| N | 33.31 | 33.04 | mdpi.com | ||
| 3-(Pyridin-4-yl)-1,2,4-triazino[5,6-b]indol-8-amine | C₁₄H₁₂N₆ | C | 63.62 | 63.58 | mdpi.com |
| H | 4.58 | 4.53 | mdpi.com | ||
| N | 31.80 | 31.78 | mdpi.com |
These detailed findings underscore the indispensable role of elemental microanalysis. By providing a direct measure of elemental makeup, it offers definitive proof of a compound's empirical formula, thereby validating the success of a synthetic route and ensuring the sample's suitability for further investigation.
Computational and Theoretical Studies Oftriazolo 3,4 a Naphthyridine
Quantum Chemical Investigations (DFT, Ab Initio)
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Density Functional Theory (DFT) and ab initio calculations would be pivotal in characterizingTriazolo[3,4-a]naphthyridine. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about the molecule's electronic structure and energy.
Electronic Structure Analysis (HOMO-LUMO Gaps, Ionization Potentials, Electron Affinities)
A primary focus of quantum chemical investigations would be the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity.
Furthermore, these calculations would yield important electronic parameters:
Ionization Potential (IP): The energy required to remove an electron from the molecule, which can be approximated by the energy of the HOMO.
Electron Affinity (EA): The energy released when an electron is added to the molecule, approximated by the energy of the LUMO.
These values are critical for predicting the molecule's behavior in electron transfer reactions.
| Parameter | Conceptual Definition | Computational Approach |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. Indicator of chemical reactivity and stability. | Calculated as ELUMO - EHOMO from DFT or ab initio output. |
| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule in its gaseous state. | Approximated using Koopmans' theorem (IP ≈ -EHOMO) or more accurately with ΔSCF methods. |
| Electron Affinity (EA) | The energy change when an electron is added to a neutral atom or molecule to form a negative ion. | Approximated using Koopmans' theorem (EA ≈ -ELUMO) or more accurately with ΔSCF methods. |
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. The EPS map would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions ofTriazolo[3,4-a]naphthyridine. Typically, red-colored regions indicate a negative potential (electron-rich), while blue-colored regions represent a positive potential (electron-poor). This information is crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, and for understanding how the molecule might interact with biological targets.
Aromaticity Indices and Topological Analysis
The fused ring system ofTriazolo[3,4-a]naphthyridine suggests potential aromatic character. Various computational indices would be used to quantify the aromaticity of the individual rings and the molecule as a whole. These include:
Nucleus-Independent Chemical Shift (NICS): This method involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A negative NICS value is indicative of aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization within a ring. A HOMA value close to 1 suggests high aromaticity.
Quantum Theory of Atoms in Molecules (QTAIM): A topological analysis of the electron density would provide insights into the nature of the chemical bonds and the delocalization of electrons within the ring system.
Calculation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy. ForTriazolo[3,4-a]naphthyridine, these calculations would include:
NMR Chemical Shifts: The theoretical ¹H and ¹³C NMR chemical shifts would be calculated and compared with experimental data (if available) to confirm the molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.
Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. This allows for the assignment of experimental spectral bands to specific vibrational modes of the molecule.
| Spectroscopic Parameter | Computational Method | Information Gained |
|---|---|---|
| 1H and 13C NMR Chemical Shifts | GIAO (Gauge-Independent Atomic Orbital) method within DFT. | Prediction of the chemical environment of each nucleus, aiding in structural elucidation. |
| Vibrational Frequencies (IR/Raman) | Calculation of the second derivatives of energy with respect to nuclear displacement at the optimized geometry. | Provides a theoretical vibrational spectrum, allowing for the assignment of experimental bands to specific molecular motions. |
Molecular Dynamics Simulations for Conformational Space Exploration
WhileTriazolo[3,4-a]naphthyridine is a relatively rigid molecule, molecular dynamics (MD) simulations would be employed to explore its conformational space and dynamics in different environments (e.g., in a vacuum, in solution). MD simulations solve Newton's equations of motion for the atoms in the system over time, providing a trajectory of the molecule's movements. This would allow for the analysis of bond lengths, bond angles, and dihedral angles to identify any potential flexibility or conformational isomers. Furthermore, MD simulations are crucial for studying the interactions of the molecule with solvent molecules and for providing a dynamic picture of its behavior.
Prediction of Chemical Reactivity and Selectivity Profiles
Computational methods can provide valuable predictions about the chemical reactivity and selectivity of a molecule. ForTriazolo[3,4-a]naphthyridine, this would involve:
Fukui Functions: These are used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. By analyzing the changes in electron density upon the addition or removal of an electron, the local reactivity of each atom in the molecule can be quantified.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index, derived from the HOMO and LUMO energies, provide a global measure of the molecule's reactivity.
These computational predictions would be instrumental in guiding the synthetic modification of theTriazolo[3,4-a]naphthyridine scaffold to modulate its properties for various applications.
QSAR (Quantitative Structure-Activity Relationship) Methodologies Applied to Structural Variations (without biological endpoints)
A QSAR study on structural variations of theTriazolo[3,4-a]naphthyridine system would involve the computational generation and calculation of various molecular descriptors. These descriptors quantify the physicochemical properties of the molecules and are used to build a statistical model. The focus of this type of study is the methodological approach to creating the model, independent of its correlation with any specific biological target.
The process would involve these key steps:
Creation of a Molecular Dataset: A series of virtual analogues of theTriazolo[3,4-a]naphthyridine core would be designed by adding different substituents at various positions on the naphthyridine or triazole rings.
Geometry Optimization: The three-dimensional structure of each analogue would be optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find its most stable conformation (lowest energy state).
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each optimized structure. These fall into several categories.
Model Building: Using statistical techniques like Multiple Linear Regression (MLR), a mathematical model is constructed. The goal is to build a robust model that describes the variation in a property based on the calculated descriptors.
The types of descriptors that would be calculated are central to the methodology.
Table 1: Representative Molecular Descriptors in QSAR Methodologies
| Descriptor Category | Example Descriptors | Description |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Partial Charges | Describes the electronic aspects of the molecule, such as charge distribution and frontier molecular orbitals. |
| Steric | Molecular Weight, Molar Volume, Surface Area, Ovality | Quantifies the size and shape of the molecule. |
| Topological | Balaban J index, Wiener index, Kier & Hall connectivity indices | Numerical values derived from the graph representation of the molecule, describing its connectivity. |
| Thermodynamic | Heat of Formation, Molar Refractivity, Polarizability | Relates to the stability and electron mobility of the molecule. |
| Lipophilicity | LogP (Partition Coefficient) | Describes the molecule's affinity for lipid versus aqueous environments. |
A hypothetical QSAR study would present the range and variance of these calculated descriptors across the designed chemical series to ensure a sound basis for subsequent statistical analysis, without ever linking them to a biological outcome.
Theoretical Insights into Tautomerism and Isomerism ofTriazolo[3,4-a]naphthyridine Systems
Thetriazole ring is known to exhibit prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms. The fusion of this ring to thenaphthyridine system creates a unique electronic environment that would be investigated using theoretical methods to determine the relative stabilities of possible tautomers and isomers.
Tautomerism: The primary tautomerism in atriazole system involves the position of the proton on the nitrogen atoms. For the unsubstitutedTriazolo[3,4-a]naphthyridine core, the key investigation would be to determine the energetic favorability of different prototropic forms. Computational studies on other 1,2,4-triazole (B32235) derivatives have consistently shown that the 1H-tautomer is generally more stable than the 4H-tautomer.
A theoretical study would:
Model the potential tautomeric forms of the molecule.
Perform high-level quantum chemical calculations (e.g., DFT with a functional like B3LYP or M06-2X and a suitable basis set such as 6-311++G(d,p)) to optimize the geometry of each tautomer.
Calculate the total electronic energies, Gibbs free energies, and zero-point vibrational energies for each tautomer in both the gas phase and in various solvents (using a solvation model like SMD or PCM).
Determine the relative stabilities of the tautomers based on their energy differences. The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form.
Isomerism: Beyond tautomers, theoretical calculations can also predict the stability of different structural isomers. For triazolonaphthyridines, this would involve comparing the target molecule,Triazolo[3,4-a]naphthyridine, with other isomers where the triazole ring is fused to the naphthyridine core in a different manner (e.g.,Triazolo[4,3-a]naphthyridine). The computational approach would be similar to the tautomerism study, focusing on the relative energies to predict which isomeric arrangement is thermodynamically most stable.
Table 2: Hypothetical Energy Calculations for Tautomer Stability Analysis
| Tautomer/Isomer | Method/Basis Set | Phase | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|---|---|
| Tautomer A | DFT/B3LYP/6-311G(d,p) | Gas | 0.00 (Reference) | 0.00 (Reference) |
| Tautomer B | DFT/B3LYP/6-311G(d,p) | Gas | ΔE₁ | ΔG₁ |
| Tautomer A | DFT/B3LYP/6-311G(d,p) | Solvated | 0.00 (Reference) | 0.00 (Reference) |
This table illustrates the type of data that would be generated. The values (ΔE, ΔG) are placeholders as no specific experimental or theoretical data forTriazolo[3,4-a]naphthyridine has been published.
These theoretical insights are fundamental for understanding the intrinsic chemical properties and potential reactivity of theTriazolo[3,4-a]naphthyridine system.
Structure Activity Relationship Sar and Structural Diversification Intriazolo 3,4 a Naphthyridine Scaffolds
Strategic Substituent Introduction and Modification at Core Positions
The biological activity of the triazolo-naphthyridine core is highly sensitive to the nature and position of its substituents. Research on the isomeric acs.orgnih.govtriazolo[4,3-a] cambridgemedchemconsulting.comnaphthyridine scaffold has demonstrated that modifications at various positions can significantly modulate efficacy and selectivity for different biological targets, including analgesic, anti-inflammatory, and antimicrobial applications. nih.govthesciencein.org
Key positions on the fused ring system where substitutions have been explored include the naphthyridine and triazole moieties. For instance, in the cambridgemedchemconsulting.comnaphthyridine series, the introduction of aryl groups at positions 6 and 9 is a common strategy. The electronic properties of these aryl rings play a critical role. Electron-withdrawing groups, particularly fluorine, on these phenyl rings have been shown to influence activity significantly. nih.gov
In a series of 9-aryl-6-(2-fluorophenyl)-1,2,4-triazolo[4,3-a] cambridgemedchemconsulting.comnaphthyridines, the nature of the substituent on the 9-aryl ring was varied to probe its effect. The presence of electron-withdrawing groups like chloro or nitro, or electron-donating groups like methoxy (B1213986) or methyl, can alter the molecule's electronic distribution and steric profile, thereby affecting its interaction with biological targets.
Furthermore, substitutions on the naphthyridine portion of the core, such as the introduction of amino or alkoxy groups at the 5-position of cambridgemedchemconsulting.comnaphthyridine analogues, have been investigated. Studies have shown that N-substituted 5-amino derivatives can confer potent analgesic and anti-inflammatory properties. nih.gov In contrast, replacing these amino groups with alkoxy substituents often leads to a reduction in activity, highlighting the importance of the hydrogen-bonding capacity of the amino group for target engagement. nih.gov
| Compound Series | Position of Substitution | Substituent Type | Observed Impact on Biological Activity | Reference |
|---|---|---|---|---|
| 5-Substituted acs.orgnih.govtriazolo[4,3-a] cambridgemedchemconsulting.comnaphthyridine-6-carboxamides | 5-position | N-substituted amino group | Potent analgesic and anti-inflammatory activity observed. | nih.gov |
| 5-Substituted acs.orgnih.govtriazolo[4,3-a] cambridgemedchemconsulting.comnaphthyridine-6-carboxamides | 5-position | Alkoxy group (isosteric replacement for amino) | Generally resulted in decreased activity compared to amino analogues. | nih.gov |
| 9-Aryl-6-(2-fluorophenyl)- acs.orgnih.govtriazolo[4,3-a] cambridgemedchemconsulting.comnaphthyridines | 9-position (Aryl ring) | Varied (e.g., -H, -Cl, -F, -CH3, -OCH3) | Modulates antimicrobial activity; electronic effects are significant. | |
| Aryl Acetamide Triazolopyridazines | Aryl 'tail' group | Fluorine (systematic addition) | Dramatic improvements in anti-cryptosporidial potency. | nih.gov |
Impact of Ring Annulation and Fusion Modifications on Scaffold Features
Ring annulation, the fusion of an additional ring onto the core scaffold, is a powerful strategy to create more complex, three-dimensional structures. This can lead to enhanced target affinity and selectivity by exploring larger regions of chemical space and providing more defined vectors for substituent placement. While specific examples of ring annulation on the acs.orgnih.govTriazolo[3,4-a] acs.orgnih.govnaphthyridine scaffold are not extensively documented, the principles can be understood from related heterocyclic systems.
Fusing additional rings can lock rotatable bonds, reducing the entropic penalty upon binding to a target and potentially increasing potency. For example, the synthesis of complex systems like thiazolo[5,4-e] acs.orgnih.govtriazolo[1,5-c]pyrimidines demonstrates how multiple heterocyclic rings can be fused to generate novel scaffolds with unique biological profiles. nih.gov
Moreover, the orientation of the fused rings is critical. Studies comparing fused 1,5-naphthyridine (B1222797) and 1,8-naphthyridine (B1210474) derivatives have shown that the placement of the nitrogen atoms within the core structure significantly affects antileishmanial activity. mdpi.com For 1,8-naphthyridines, increasing the aromatization of an attached pyridine (B92270) ring led to an increase in activity, whereas the opposite effect was observed for the 1,5-naphthyridine isomers. mdpi.com This indicates that even subtle changes in the electronic and spatial arrangement of fused ring systems can have profound effects on their biological function.
Scaffold Hopping and Isosteric Replacements within the Triazolo-Naphthyridine Framework
Scaffold hopping is a computational or rational design strategy aimed at identifying novel core structures (scaffolds) that maintain the essential pharmacophoric features of a known active compound. This approach is valuable for discovering new intellectual property, improving physicochemical properties, and overcoming liabilities of an existing chemical series.
A highly relevant example is the scaffold hop from an imidazopyridine to a acs.orgnih.govtriazolopyridine. This modification, which involves the incorporation of an additional nitrogen atom into the fused five-membered ring, was shown to block a site of metabolism on the original scaffold. The resulting triazolopyridine analogue exhibited significantly improved metabolic stability in human liver microsomes and reduced lipophilicity (lower cLogP), demonstrating how a subtle scaffold hop can enhance drug-like properties.
Isosteric replacement, the substitution of one atom or group with another that has similar size, shape, and electronic properties, is another key tactic. cambridgemedchemconsulting.com Within fused triazolo systems, the triazolopyrimidine and triazolopyridine scaffolds are often considered bioisosteric. nih.gov This allows chemists to interchange these core structures to fine-tune properties like CNS penetration. For instance, in a series of M1 positive allosteric modulators, tricyclic triazolopyridine analogues were found to have poor CNS penetration. However, removing a single nitrogen atom to afford the corresponding imidazopyridine derivatives dramatically improved brain exposure while retaining the desired activity profile. nih.gov Similarly, the replacement of an amide bond, often associated with toxicity, with a 1,2,3-triazole ring has been shown to yield compounds with superior efficacy and reduced toxicity. nih.govnih.gov
Design Principles for Modulating Chemical Properties through Structural Changes
Modulating the chemical properties of the triazolo-naphthyridine scaffold, such as solubility, lipophilicity, and metabolic stability, is essential for optimizing it as a potential drug candidate. Structural changes are rationally designed based on established medicinal chemistry principles.
Lipophilicity Modulation: Lipophilicity is a critical parameter that influences solubility, permeability, and off-target effects. nih.gov The introduction of polar groups or additional nitrogen atoms into aromatic systems, as seen in the imidazopyridine to triazolopyridine scaffold hop, can effectively reduce lipophilicity. Conversely, adding non-polar alkyl or aryl groups will increase it. Strategic fluorination can also modulate lipophilicity; for example, replacing a methyl group (CH₃) with a difluoromethyl (CF₂H) or monofluoromethyl (CH₂F) group generally reduces lipophilicity, while a trifluoromethyl (CF₃) group often increases it. researchgate.net
Electronic Properties: The electronic nature of substituents can be fine-tuned to enhance target interactions. The use of electron-withdrawing groups like halogens (F, Cl) or a nitrile (-CN) versus electron-donating groups like methoxy (-OCH₃) or amino (-NH₂) on aryl substituents can alter the electrostatic potential of the molecule. thesciencein.org Quantitative structure-activity relationship (QSAR) models on related triazolothiadiazine compounds have shown that descriptors related to electronegativity and frontier molecular orbitals (HOMO/LUMO) are key predictors of antimicrobial activity. mdpi.com
Metabolic Stability: Blocking sites of metabolic attack is a common optimization strategy. As mentioned, incorporating nitrogen atoms into a scaffold can prevent oxidative metabolism at that position. Replacing metabolically labile groups (e.g., a methoxy group) with more stable isosteres (e.g., a five- or six-membered ring) can also enhance metabolic stability. cambridgemedchemconsulting.com
Ligand Efficiency and Lipophilic Efficiency Analysis in Scaffold Optimization
In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Efficiency metrics have been developed to provide a more balanced assessment by relating potency to molecular properties like size and lipophilicity. researchgate.netsciforschenonline.org
Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule, typically measured by the number of heavy (non-hydrogen) atoms (HA). It is calculated as: LE = (1.37 * pIC₅₀) / HA A higher LE value (often >0.3 kcal/mol per heavy atom) is desirable, especially in the early stages of discovery, as it indicates that a compound achieves its potency efficiently without excessive size. nih.gov
Lipophilic Efficiency (LLE or LiPE): This metric assesses the trade-off between potency and lipophilicity. wikipedia.org It is calculated as: LLE = pIC₅₀ - logP (or logD) LLE helps to ensure that potency gains during optimization are not achieved simply by increasing lipophilicity, which can lead to poor solubility, promiscuity, and toxicity. sciforschenonline.org A higher LLE value is preferred, with values greater than 5 often considered indicative of a high-quality lead compound. wikipedia.org
In the context of optimizing a acs.orgnih.govTriazolo[3,4-a] acs.orgnih.govnaphthyridine lead, these metrics would be applied systematically. For example, if a structural modification increases pIC₅₀ by 0.5 but increases logP by 1.0, the LLE would decrease, signaling an unfavorable move. The goal is to identify modifications that increase potency with a minimal increase, or ideally a decrease, in lipophilicity and molecular weight, thus maximizing both LE and LLE. researchgate.netnih.gov
| Metric | Formula | Purpose | Desirable Value |
|---|---|---|---|
| Ligand Efficiency (LE) | (1.37 * pIC₅₀) / HA | To measure the binding energy per heavy atom. | > 0.3 |
| Lipophilic Efficiency (LLE) | pIC₅₀ - logP | To assess the balance between potency and lipophilicity. | > 5 |
Applications Oftriazolo 3,4 a Naphthyridine in Advanced Organic Synthesis and Materials Science
Utility as Privileged Scaffolds and Building Blocks in Multi-Step Syntheses
Fused 1,2,4-triazole (B32235) systems are recognized for their broad spectrum of biological and pharmacological activities, making them attractive scaffolds in medicinal chemistry and organic synthesis. The synthesis of such fused systems can be approached in two primary ways: by modifying a pre-existing 1,2,4-triazole or by constructing the triazole ring onto a suitable α-hydrazino heterocycle. The latter is a more frequently employed method.
While the general utility of fused triazoles as privileged scaffolds is well-established, specific studies highlighting organic-chemistry.orgtriazolo[3,4-a] organic-chemistry.orgfrontiersin.orgnaphthyridine in this capacity are not readily found. The development of efficient synthetic methods, such as microwave-assisted synthesis for related triazolonaphthyridines, underscores the ongoing interest in this class of compounds.
Role as Key Intermediates in the Construction of Complex Molecular Architectures
The structural rigidity and defined stereochemistry of fused heterocyclic systems like organic-chemistry.orgtriazolo[3,4-a] organic-chemistry.orgfrontiersin.orgnaphthyridine make them potentially valuable as key intermediates in the synthesis of more complex molecules. The development of multicomponent reactions for the synthesis of naphthyridine derivatives points to the utility of this core in constructing diverse molecular frameworks. rsc.org
However, the scientific literature does not currently provide specific examples of organic-chemistry.orgtriazolo[3,4-a] organic-chemistry.orgfrontiersin.orgnaphthyridine being used as a key intermediate in the total synthesis of natural products or other complex molecular targets.
Exploration as Ligands in Catalytic Systems (e.g., transition metal catalysis, organocatalysis)
The nitrogen-rich nature of the triazole and naphthyridine rings suggests that organic-chemistry.orgtriazolo[3,4-a] organic-chemistry.orgfrontiersin.orgnaphthyridine could serve as a multidentate ligand in transition metal catalysis. Triazole-based ligands, particularly those appended with phosphine (B1218219) and pyridine (B92270) functionalities, have been successfully used in palladium(II) and platinum(II) chemistry for catalytic applications. rsc.org Ruthenium(II) complexes of 1,2,3-triazole appended tertiary phosphines have also shown high activity in transfer hydrogenation and other catalytic reactions. rsc.org
Despite this potential, there are no specific studies in the reviewed literature that report the synthesis and application of organic-chemistry.orgtriazolo[3,4-a] organic-chemistry.orgfrontiersin.orgnaphthyridine or its derivatives as ligands in either transition metal catalysis or organocatalysis.
Integration into Functional Materials (e.g., optoelectronic applications, chemosensors, without specific product or device mention)
Heterocyclic compounds, including naphthyridine derivatives, are of interest in materials science. nih.gov For instance, certain triazolopyridine derivatives have been investigated for their structural and spectroscopic properties with potential applications in optoelectronics. nih.gov
While the potential for organic-chemistry.orgtriazolo[3,4-a] organic-chemistry.orgfrontiersin.orgnaphthyridine to be integrated into functional materials exists, there is a lack of specific research on its use in optoelectronic applications or as a chemosensor.
Contribution to the Development of New Synthetic Methodologies and Reactions
The synthesis of fused nitrogen heterocycles is an active area of research in organic chemistry. organic-chemistry.orgfrontiersin.orgnih.govmdpi.com The development of new synthetic routes to compounds like organic-chemistry.orgtriazolo[3,4-a] organic-chemistry.orgfrontiersin.orgnaphthyridine would contribute to the broader field of synthetic methodology. Various methods have been developed for the synthesis of fused 1,2,4-triazoles, including microwave-assisted and metal-catalyzed reactions. organic-chemistry.org
Currently, there is no specific information available that details the role of organic-chemistry.orgtriazolo[3,4-a] organic-chemistry.orgfrontiersin.orgnaphthyridine in the development of new synthetic reactions or methodologies.
Future Directions and Emerging Research Avenues Fortriazolo 3,4 a Naphthyridine Chemistry
Development of Sustainable and Eco-Friendly Synthetic Routes
Traditional multi-step synthetic methods for complex heterocyclic systems often rely on harsh reagents, stoichiometric catalysts, and volatile organic solvents, leading to significant environmental impact. The development of sustainable and eco-friendly, or "green," synthetic routes is a critical future direction. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous substances.
Key research avenues include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. This technique has been successfully applied to the synthesis of related arkat-usa.orgresearchgate.netnih.govtriazolo[4,3-a] arkat-usa.orgengineering.org.cnnaphthyridines, suggesting its potential for the efficient synthesis of the arkat-usa.orgresearchgate.netnih.govtriazolo[3,4-a] researchgate.netnaphthyridine core. researchgate.net
Sonochemistry: The use of ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields. ssrn.comnih.gov This method promotes chemical reactions through acoustic cavitation and can often be performed in environmentally benign solvents like water. nih.gov
Catalysis Innovation: A shift towards using reusable, heterogeneous catalysts can simplify product purification and reduce waste. rsc.orgmdpi.commdpi.com Research into novel catalytic systems, such as supported metal nanoparticles or biocatalysts, could provide efficient and recyclable options for key synthetic steps. mdpi.comrsc.org
Solvent Selection: A significant focus is on replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or supercritical fluids. ssrn.comnih.gov The development of synthetic protocols that are effective in these solvents is a major goal.
| Sustainable Method | Principle | Potential Advantage for Triazolonaphthyridine Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave energy for rapid, uniform heating of the reaction mixture. | Accelerated reaction rates, improved yields, and reduced side-product formation. |
| Sonochemistry (Ultrasound-Assisted) | Utilizes high-frequency sound waves to induce acoustic cavitation, enhancing mass transfer and reaction rates. | Enables reactions at lower temperatures and can be performed in green solvents like water. nih.gov |
| Heterogeneous Catalysis | Employs solid-phase catalysts that are easily separated from the reaction mixture. | Simplifies purification, allows for catalyst recycling, and minimizes metal leaching into the product. rsc.org |
| Solvent-Free Reactions | Conducts reactions in the solid state or with neat reactants, eliminating the need for solvents. | Reduces solvent waste, lowers costs, and simplifies workup procedures. researchgate.net |
Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring
To optimize reaction conditions and ensure process safety and reproducibility, real-time, in-situ monitoring of chemical reactions is invaluable. Advanced spectroscopic techniques offer a non-invasive window into the reaction vessel, allowing chemists to track the consumption of reactants, the formation of intermediates, and the appearance of products as they happen.
Future research will likely involve the application of Process Analytical Technology (PAT) to the synthesis of arkat-usa.orgresearchgate.netnih.govtriazolo[3,4-a] researchgate.netnaphthyridine derivatives. mdpi.com
Raman and Infrared (IR) Spectroscopy: Vibrational spectroscopy techniques like Raman and Fourier-Transform Infrared (FTIR) are powerful tools for monitoring molecular changes. mdpi.commdpi.com By inserting a probe directly into the reaction mixture, these methods can provide real-time data on the concentrations of key species, enabling precise determination of reaction endpoints and the identification of transient intermediates. mdpi.com
Fluorescence Spectroscopy: This technique is highly sensitive and can be used to monitor compounds that fluoresce. mdpi.commdpi.com Given that many conjugated heterocyclic systems exhibit fluorescence, this method could be a cost-effective option for tracking reaction progress, especially for detecting components at very low concentrations. mdpi.com
| Spectroscopic Technique | Information Provided | Application in Synthesis Monitoring |
|---|---|---|
| Raman Spectroscopy | Provides information on molecular vibrations, offering a detailed chemical fingerprint. | Real-time tracking of reactant consumption and product formation; ideal for non-polar bonds and aqueous systems. mdpi.com |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecules, identifying functional groups. | Monitors changes in functional groups to follow reaction kinetics and identify intermediates. mdpi.com |
| Fluorescence Spectroscopy | Detects the light emitted by fluorescent molecules (fluorophores) after excitation. | Highly sensitive method for tracking the formation of fluorescent products or consumption of fluorescent reactants. mdpi.com |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information about molecules in solution. | Flow-NMR setups can provide in-situ structural confirmation of intermediates and products without sampling. |
Application of Machine Learning and AI in Scaffold Design and Synthesis Prediction
For the arkat-usa.orgresearchgate.netnih.govtriazolo[3,4-a] researchgate.netnaphthyridine system, AI and ML can be applied in several ways:
Retrosynthesis Prediction: AI-powered tools can propose viable synthetic routes for novel, complex target molecules. nih.govengineering.org.cn By learning from the entire body of published chemical reactions, these models can suggest disconnections and precursor molecules, helping chemists devise more efficient synthetic strategies. engineering.org.cn
Reaction Outcome and Yield Prediction: Machine learning models can be trained to predict the most likely product of a chemical reaction, and even estimate the potential yield, with high accuracy. drugtargetreview.comscitechdaily.com This allows for in-silico screening of different reaction conditions and substrates, saving time and resources in the lab. digitellinc.comscitechdaily.com
De Novo Molecular Design: Generative AI models can design entirely new molecules tailored to bind to a specific biological target. arxiv.org By providing the model with a starting scaffold like arkat-usa.orgresearchgate.netnih.govtriazolo[3,4-a] researchgate.netnaphthyridine, it can suggest novel decorations and modifications that are predicted to have high activity and desirable drug-like properties.
Exploration of Novel Chemical Transformations of the Triazolo[3,4-a]naphthyridine Core
Expanding the toolbox of chemical reactions that can be used to modify the arkat-usa.orgresearchgate.netnih.govtriazolo[3,4-a] researchgate.netnaphthyridine core is essential for creating diverse libraries of compounds for biological screening. While classical methods like alkylation and substitution are established, future research will focus on more advanced and selective transformations. arkat-usa.orgresearchgate.net
Promising areas for exploration include:
C-H Activation/Functionalization: This modern synthetic strategy allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. Applying C-H activation to the naphthyridine core would enable the late-stage functionalization of the scaffold, providing rapid access to novel analogues without the need for de novo synthesis.
Photoredox Catalysis: Using visible light to drive chemical reactions, photoredox catalysis offers mild and highly selective ways to form complex bonds. This could be used to introduce novel functional groups onto the triazolonaphthyridine scaffold under gentle conditions.
Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single step to form a complex product, incorporating elements from all reactants. Developing MCRs to build or modify the triazolonaphthyridine system would be a highly efficient way to generate molecular diversity.
Design of Next-Generation Scaffolds with Tunable Chemical Properties
The ultimate goal of medicinal chemistry is to design molecules with precisely tuned properties for optimal therapeutic effect. The arkat-usa.orgresearchgate.netnih.govtriazolo[3,4-a] researchgate.netnaphthyridine core serves as a "scaffold" that can be systematically modified to control its physicochemical and biological properties.
Future design strategies will focus on:
Scaffold Hopping and Bioisosteric Replacement: Computational tools can identify alternative core structures or functional groups (bioisosteres) that retain the desired biological activity but offer improved properties, such as better solubility, lower toxicity, or enhanced metabolic stability.
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. The triazolonaphthyridine scaffold could serve as a starting point for such fragment elaboration. nih.gov
Property-Based Design: Integrating predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models early in the design process allows chemists to optimize for drug-like properties in parallel with biological activity. This ensures that newly designed scaffolds are not only potent but also have a higher probability of success in clinical development.
By pursuing these emerging research avenues, chemists can unlock the full potential of the arkat-usa.orgresearchgate.netnih.govtriazolo[3,4-a] researchgate.netnaphthyridine scaffold, paving the way for the discovery of new and innovative therapeutic agents.
Q & A
Q. What synthetic methodologies are optimal for preparing [1,2,4]Triazolo[3,4-a][2,6]naphthyridine derivatives, and how can reaction yields be improved?
- Methodological Answer : The synthesis often involves cyclocondensation of precursor heterocycles with substituted ketones or aldehydes under reflux conditions. For example, derivatives like 5-methyl-3,8-diphenyl-3H-[1,2,3]triazolo[4,5-h][1,6]naphthyridine are synthesized by reacting intermediate 23a with acetophenone under reflux for 12 hours, followed by purification via chromatography (DCM/AcOEt 95:5) . To improve yields, optimizing solvent polarity (e.g., using ethanol or DMF) and reaction time (monitored by TLC) is critical. Reported yields range from 53% to 56% for similar triazolo-naphthyridines .
Q. How can structural characterization of this compound derivatives be rigorously validated?
- Methodological Answer : Use a combination of -NMR, -NMR, and elemental analysis. For example, -NMR of 8-(4-methoxyphenyl)-5-methyl-3-phenyl derivatives shows distinct aromatic proton signals at δ 7.2–8.5 ppm, with methoxy groups resonating at δ 3.8–4.0 ppm. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% deviation (e.g., C: 74.76% calcd. vs. 74.83% found) .
Q. What in vitro assays are suitable for preliminary evaluation of antibacterial or antitumor activity?
- Methodological Answer : For antibacterial screening, use the broth microdilution method (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in μg/mL . Antitumor activity can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC values calculated using nonlinear regression. Compounds like 3,6-substituted triazolo-phthalazines showed IC values <10 μM via apoptosis induction .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for antitumor applications?
- Methodological Answer : SAR studies reveal that electron-donating groups (e.g., methoxy at the 4-position) enhance apoptosis by stabilizing interactions with DNA topoisomerase II. For example, 8-(4-methoxyphenyl)-substituted derivatives exhibit 2.5-fold greater cytotoxicity than unsubstituted analogs . Computational docking (e.g., AutoDock Vina) can predict binding affinities to validate substituent effects .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in MIC or IC values may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using reference compounds (e.g., cisplatin for cytotoxicity) and validate via dose-response curves. Statistical analysis (e.g., Student’s t-test, p <0.01) ensures reproducibility . For instance, variations in photocytotoxic activity of triazolo-naphthyridines were resolved by controlling light exposure duration (10–30 minutes) .
Q. How can molecular docking and dynamics simulations improve the design of triazolo-naphthyridine-based inhibitors?
- Methodological Answer : Perform docking simulations with target proteins (e.g., FGFR1 tyrosine kinase) using software like Schrödinger Suite. Prioritize compounds with hydrogen-bonding interactions (e.g., with Asp641 or Lys514 residues). Follow with MD simulations (100 ns) to assess binding stability (RMSD <2.0 Å). Derivatives mimicking 3,5-dimethoxyphenyl motifs show enhanced kinase inhibition (K <50 nM) .
Key Considerations for Experimental Design
- Statistical Rigor : Use n ≥3 replicates and ANOVA for multi-group comparisons .
- Bioisosteric Replacement : Replace phthalazine with quinoxaline moieties to enhance bioavailability (e.g., compound A derivatives showed 9.92% increased stroke volume in cardiac models) .
- Safety Protocols : Handle intermediates (e.g., 5H-triazolo-pyrazolo-pyridine) under fume hoods; consult safety data sheets for spill management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
